LCMV-derived p13 epitope
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Overview
Description
The LCMV-derived p13 epitope is a biologically active peptide derived from the lymphocytic choriomeningitis virus (LCMV). This peptide is an H-2Db restricted epitope, consisting of amino acids 61 to 80 from the LCMV pre-glycoprotein polyprotein GP complex . LCMV is a prototypic arenavirus and a natural mouse pathogen, commonly used as a model to study virus-host interactions and adaptive immune responses to viral infections .
Preparation Methods
The preparation of the LCMV-derived p13 epitope involves synthetic peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate peptide bond formation .
Industrial production methods for peptides like the this compound often involve large-scale SPPS, followed by purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity and yield .
Chemical Reactions Analysis
The LCMV-derived p13 epitope, being a peptide, primarily undergoes reactions typical of amino acids and peptide bonds. These include:
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues, leading to the formation of sulfoxides and disulfides.
Reduction: Disulfide bonds within peptides can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and various chemical modifiers for specific amino acid residues . The major products formed from these reactions depend on the specific modifications made to the peptide sequence.
Scientific Research Applications
The LCMV-derived p13 epitope has several scientific research applications:
Immunology: It is used to study T cell responses and immune regulation during viral infections.
Vaccine Development: The epitope is utilized in the design of peptide-based vaccines aimed at eliciting specific immune responses against LCMV and other related viruses.
Mechanism of Action
The LCMV-derived p13 epitope exerts its effects by being presented on the surface of infected cells in the context of the major histocompatibility complex (MHC) class I molecules. This presentation is recognized by CD8+ T cells, leading to the activation and proliferation of virus-specific cytotoxic T lymphocytes (CTLs). These CTLs then target and eliminate infected cells, contributing to the control of viral infections .
The molecular targets involved include the T cell receptor (TCR) on CD8+ T cells and the MHC class I molecules presenting the epitope. The pathways involved in this immune response include the activation of signaling cascades that lead to T cell activation, proliferation, and cytotoxic activity .
Comparison with Similar Compounds
The LCMV-derived p13 epitope can be compared with other viral epitopes used in immunological research, such as:
LCMV gp33 epitope: Another well-studied epitope from the LCMV glycoprotein, used to study T cell responses and immune regulation.
Influenza virus NP366 epitope: An epitope from the influenza virus nucleoprotein, used as a model for studying T cell responses to influenza infections.
Epstein-Barr virus (EBV) BMLF1 epitope: An epitope from the EBV, used to study T cell responses in the context of EBV infections and associated diseases.
The uniqueness of the this compound lies in its specific use as a model for studying T cell exhaustion and immune regulation during chronic viral infections, providing valuable insights into the mechanisms of immune suppression and potential therapeutic strategies .
Properties
Molecular Formula |
C106H154N24O32 |
---|---|
Molecular Weight |
2276.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-4-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C106H154N24O32/c1-9-58(8)89(129-100(155)75(49-85(141)142)122-102(157)78-27-20-42-130(78)83(138)53-113-91(146)74(48-80(111)135)121-95(150)69(43-55(2)3)114-81(136)51-109)105(160)124-73(47-62-30-34-64(133)35-31-62)97(152)115-65(25-16-18-40-107)90(145)112-52-82(137)127-87(56(4)5)103(158)123-72(46-61-28-32-63(132)33-29-61)98(153)117-67(36-38-79(110)134)93(148)119-70(44-59-21-12-10-13-22-59)96(151)116-66(26-17-19-41-108)92(147)126-77(54-131)101(156)128-88(57(6)7)104(159)118-68(37-39-84(139)140)94(149)120-71(45-60-23-14-11-15-24-60)99(154)125-76(106(161)162)50-86(143)144/h10-15,21-24,28-35,55-58,65-78,87-89,131-133H,9,16-20,25-27,36-54,107-109H2,1-8H3,(H2,110,134)(H2,111,135)(H,112,145)(H,113,146)(H,114,136)(H,115,152)(H,116,151)(H,117,153)(H,118,159)(H,119,148)(H,120,149)(H,121,150)(H,122,157)(H,123,158)(H,124,160)(H,125,154)(H,126,147)(H,127,137)(H,128,156)(H,129,155)(H,139,140)(H,141,142)(H,143,144)(H,161,162)/t58-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,87-,88-,89-/m0/s1 |
InChI Key |
RLYFIQAQQYQQAW-NWVNOHDHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]5CCCN5C(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C5CCCN5C(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)CN |
Origin of Product |
United States |
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